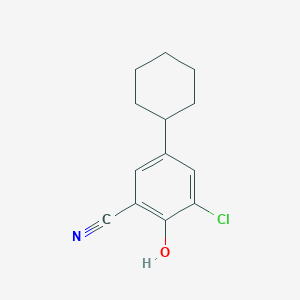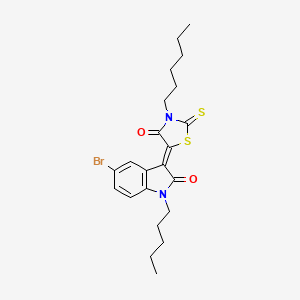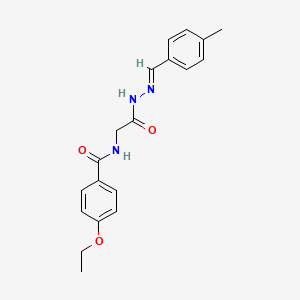
1,1-Dihexylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dihexylhydrazine is an organic compound with the chemical formula C12H28N2 It belongs to the class of hydrazines, which are characterized by the presence of a nitrogen-nitrogen single bond
Preparation Methods
The synthesis of 1,1-Dihexylhydrazine typically involves the reaction of hexylamine with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{2 C6H13NH2 + N2H4 → C12H28N2 + 2 NH3} ]
In industrial settings, the production of this compound may involve more sophisticated techniques to optimize yield and purity. These methods often include the use of catalysts and specific reaction conditions such as temperature and pressure control.
Chemical Reactions Analysis
1,1-Dihexylhydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitrogen oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound into simpler amines. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The hydrazine group in this compound can participate in substitution reactions, where one or both hydrogen atoms are replaced by other functional groups. This can be achieved using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1-Dihexylhydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: Research into the biological activity of hydrazines includes studies on their potential as therapeutic agents.
Medicine: Hydrazine derivatives are investigated for their potential use in pharmaceuticals, including as anticancer agents.
Industry: In industrial applications, this compound can be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 1,1-Dihexylhydrazine exerts its effects involves interactions with various molecular targets. The nitrogen-nitrogen bond in hydrazines is reactive, allowing the compound to participate in redox reactions and form stable complexes with metals. These interactions can influence biological pathways and chemical processes.
Comparison with Similar Compounds
1,1-Dihexylhydrazine can be compared with other hydrazines such as 1,1-Diphenylhydrazine and 1,1-Dimethylhydrazine. While all these compounds share the hydrazine functional group, their chemical properties and applications differ due to variations in their alkyl or aryl substituents. For example:
1,1-Diphenylhydrazine: Known for its stability and use in organic synthesis.
1,1-Dimethylhydrazine: Notable for its use as a rocket propellant.
The unique structure of this compound, with its long alkyl chains, imparts distinct physical and chemical properties that make it suitable for specific applications.
Properties
CAS No. |
20240-69-1 |
|---|---|
Molecular Formula |
C12H28N2 |
Molecular Weight |
200.36 g/mol |
IUPAC Name |
1,1-dihexylhydrazine |
InChI |
InChI=1S/C12H28N2/c1-3-5-7-9-11-14(13)12-10-8-6-4-2/h3-13H2,1-2H3 |
InChI Key |
HYRPLOVLRXZKMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CCCCCC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B12009624.png)
![1-(4-Chlorophenoxy)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-propanol](/img/structure/B12009630.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B12009641.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12009655.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2-bromophenyl)acetamide](/img/structure/B12009674.png)
![[{[(Diphenylcarbamothioyl)disulfanyl]carbothioyl}(phenyl)amino]benzene](/img/structure/B12009675.png)

![3-[2-(benzyloxy)phenyl]-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12009686.png)
![1H-Benzimidazole, 2-[5-chloro-2-(hexyloxy)phenyl]-](/img/structure/B12009691.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]-4-[(4-methylbenzyl)oxy]benzohydrazide](/img/structure/B12009693.png)

![4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12009718.png)
